N-Ethyl-N-methylethanamine trifluoromethanesulfonate
Overview
Description
N-Ethyl-N-methylethanamine trifluoromethanesulfonate is a chemical compound with the molecular formula C6H14F3NO3S. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-methylethanamine trifluoromethanesulfonate can be synthesized through the reaction of N-ethyl-N-methylethanamine with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves mixing the reactants in an inert atmosphere, often at room temperature, to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methylethanamine trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-Ethyl-N-methylethanamine trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Mechanism of Action
The mechanism by which N-Ethyl-N-methylethanamine trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Ethyl-N-methylethanamine trifluoromethanesulfonate include:
- N,N-Diethylmethylamine trifluoromethanesulfonate
- N-Methyl-N-ethylamine trifluoromethanesulfonate
- N,N-Dimethylethylamine trifluoromethanesulfonate
Uniqueness
This compound is unique due to its specific combination of the ethyl and methyl groups with the trifluoromethanesulfonate moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
N-ethyl-N-methylethanamine;trifluoromethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.CHF3O3S/c1-4-6(3)5-2;2-1(3,4)8(5,6)7/h4-5H2,1-3H3;(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNFEDACBXJNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC.C(F)(F)(F)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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